2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
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Overview
Description
2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-(2-Fluorophenoxy)propanoic acid: This step involves the reaction of 2-fluorophenol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.
Amidation: The resulting 2-(2-fluorophenoxy)propanoic acid is then reacted with ethylenediamine to form the corresponding amide.
Etherification: The amide is further reacted with 4-bromophenol under basic conditions to form the ether linkage.
Carboxylation: Finally, the product is carboxylated using a suitable carboxylating agent, such as chloroacetic acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the development of new agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-[2-(2-Chlorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
- 2-[4-[2-[2-(2-Bromophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
- 2-[4-[2-[2-(2-Iodophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
Uniqueness
2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its halogenated analogs.
Properties
IUPAC Name |
2-[4-[2-[2-(2-fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-13(26-17-5-3-2-4-16(17)20)19(24)21-11-10-14-6-8-15(9-7-14)25-12-18(22)23/h2-9,13H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIJIFOXWLJPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OCC(=O)O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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